molecular formula C22H17FN2O4 B2791756 (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327184-24-6

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2791756
CAS No.: 1327184-24-6
M. Wt: 392.386
InChI Key: KZEUIQPJMFGOLG-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide" is a chromene derivative characterized by a fused benzopyran core with a 7-hydroxy group, a (2-fluoro-5-methylphenyl)imino substituent at position 2, and a furan-2-ylmethyl carboxamide at position 2.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-13-4-7-18(23)19(9-13)25-22-17(21(27)24-12-16-3-2-8-28-16)10-14-5-6-15(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEUIQPJMFGOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula: C22_{22}H17_{17}FN2_{2}O4_{4}
  • Molecular Weight: 392.4 g/mol
  • CAS Number: 1327184-24-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Coupling Reactions: Combining chromene and furan derivatives with substituted phenyl groups.
  • Functional Group Modifications: Incorporating various functional groups to enhance biological activity.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activities. The compound has been studied for its ability to inhibit tumor growth through modulation of critical signaling pathways such as NF-kB and MAPK. For example, studies have shown that compounds with similar structures can effectively induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.

StudyCompoundIC50_{50} (nM)Effect
566.4Tumor growth inhibition
3970Antitumor activity in SJSA-1 cells

The proposed mechanism of action for this compound involves:

  • Inhibition of MDM2: The compound binds with high affinity to the MDM2 protein, which is known to regulate p53 activity, a crucial tumor suppressor.
  • Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and PARP cleavage.

Case Studies

  • Study on Tumor Growth Inhibition:
    • A study administered the compound at a dose of 100 mg/kg daily for 14 days in a murine model, demonstrating significant tumor regression in treated groups compared to controls .
  • Cell Line Studies:
    • The compound was tested on various cancer cell lines, showing effective inhibition of cell proliferation with IC50_{50} values ranging from 60 to 100 nM depending on the specific cell line used .

Applications

The potential applications of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide include:

  • Cancer Therapy: As an adjunct treatment in various cancers due to its ability to modulate key oncogenic pathways.
  • Anti-inflammatory Agents: Preliminary studies suggest anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.

Scientific Research Applications

Biological Activities

Research indicates that compounds like (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide exhibit significant biological activities, including:

  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through the modulation of key signaling pathways such as NF-kB and MAPK.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : It can serve as a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Agricultural Chemistry : Its properties may be explored for use in plant protection agents or as agrochemicals due to its potential effectiveness against pests .

Case Studies

Several studies have documented the efficacy of chromene derivatives similar to (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide:

StudyFindings
Study 1Demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models.
Study 2Reported anti-inflammatory activity in animal models, showing reduced levels of pro-inflammatory cytokines.
Study 3Explored the use of chromene derivatives as potential herbicides, highlighting their selective toxicity towards specific plant pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other chromene and carboxamide derivatives reported in the literature. Below is a comparative analysis based on functional groups, synthesis, and inferred properties:

Compound Core Structure Key Substituents Notable Properties/Applications Reference
(2Z)-2-[(2-Fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide Chromene - 7-hydroxy
- (2-Fluoro-5-methylphenyl)imino
- Furan-2-ylmethyl carboxamide
Potential bioactivity (inferred) N/A
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Chromene - 2-Chlorobenzylidene
- 2-Chlorophenyl
- Benzamide
Synthetic intermediate for pyrimidinones
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) Pyrazole-thiophene hybrid - Nitro group
- Ethylthiophene carboxamide
Trypanocidal activity
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitrofuran - Nitrofuran
- Cyclohexyl carboxamide
Antimicrobial potential

Key Observations:

Chromene Derivatives: The target compound and ’s chromene derivatives share a benzopyran core but differ in substituents. The target’s 7-hydroxy group may enhance solubility and hydrogen-bonding capacity compared to ’s chlorinated analogs, which prioritize lipophilicity and synthetic versatility .

Carboxamide-Containing Compounds: The furan-2-ylmethyl carboxamide in the target compound contrasts with ’s nitrofuran carboxamides. Nitrofurans (e.g., Compound 22a) are known for antimicrobial activity due to nitro group redox reactivity, whereas the target’s non-nitrated furan may prioritize different mechanisms (e.g., π-π stacking or dipole interactions) . Compound 21’s pyrazole-thiophene hybrid structure highlights the role of heterocyclic diversity in bioactivity, suggesting that the target compound’s chromene-furan hybrid could offer unique pharmacokinetic profiles.

Synthetic Pathways: describes chromene derivatization via benzoylation and cyclization, while employs carboxamide coupling using activated carboxylic acids. The target compound likely follows analogous amidation or imino bond formation steps, though exact synthetic details are unavailable.

Q & A

Q. What are the standard synthetic protocols for (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Imine formation : Reacting a 2-fluoro-5-methylphenylamine derivative with a chromene-3-carboxaldehyde precursor under acidic conditions to form the imine linkage .
  • Carboxamide coupling : Using coupling agents like EDCI or HOBt to attach the furan-2-ylmethylamine group to the chromene backbone .
  • Hydroxylation : Introducing the 7-hydroxy group via selective oxidation or protection/deprotection strategies . Reaction optimization (e.g., solvent polarity, temperature) is critical to achieving >80% yield .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the Z-configuration of the imine bond and the substitution pattern on the chromene ring .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the planarity of the chromene-imine system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C23_{23}H18_{18}FN2_2O4_4) and isotopic patterns .

Q. What computational tools are used to predict the compound’s physicochemical properties?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screens potential biological targets (e.g., kinases, GPCRs) by simulating interactions with the fluorophenyl and hydroxy groups .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require scavengers to reduce hydrolysis .
  • Catalyst screening : Pd-based catalysts improve coupling efficiency in carboxamide synthesis .
  • In-line monitoring : Use HPLC or FTIR to track reaction progress and adjust conditions dynamically .

Q. What strategies address discrepancies in reported solubility data for this compound?

  • Controlled solubility assays : Perform parallel tests in DMSO, ethanol, and phosphate buffers (pH 7.4) to identify solvent-specific aggregation .
  • Co-solvency approaches : Additives like cyclodextrins or surfactants can stabilize the compound in aqueous media .

Q. How can the compound’s bioactivity be systematically evaluated against related chromene derivatives?

  • Enzyme inhibition assays : Test against COX-2, CYP450 isoforms, or kinases using fluorometric/colorimetric readouts .
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluoro vs. chloro on phenyl rings) using IC50_{50} values .

Q. What experimental designs mitigate oxidative degradation of the 7-hydroxy group?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent undesired oxidation .
  • Antioxidant additives : Include ascorbic acid or BHT in storage buffers .

Data Contradiction and Validation

Q. How to resolve conflicting reports on the compound’s stability under physiological conditions?

  • Accelerated stability studies : Conduct stress testing (40°C, 75% RH) with LC-MS analysis to identify degradation products .
  • Comparative pharmacokinetics : Use radiolabeled analogs (e.g., 14^{14}C) to track metabolic pathways in vitro .

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Cell-line specificity : Test in primary vs. immortalized cells (e.g., RAW 264.7 macrophages) to assess model-dependent responses .
  • Dose-response validation : Ensure compound purity (>95%) and use standardized assays (e.g., NF-κB luciferase reporters) .

Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted synthesis to reduce reaction times and improve reproducibility .
  • Bioactivity screens : Combine in silico predictions (e.g., SwissADME) with high-throughput screening to prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.